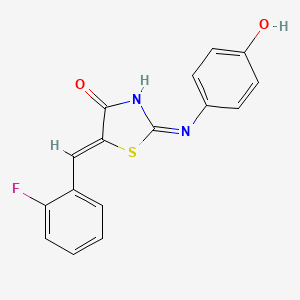
(2Z,5Z)-5-(2-fluorobenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(2Z,5Z)-5-(2-fluorobenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one" is a derivative of the thiazolidinone class, which is known for its biological activity and potential in pharmaceutical applications. Thiazolidinones are heterocyclic compounds containing a five-membered ring with sulfur, nitrogen, and oxygen atoms. This particular compound is not directly mentioned in the provided papers, but the papers do discuss related thiazolidinone derivatives and their synthesis, molecular structures, and potential biological activities.
Synthesis Analysis
The synthesis of thiazolidinone derivatives can be complex, involving multiple steps and various starting materials. For example, the synthesis of 2-imino-4-(trifluoromethyl)thiazolidin-4-ol derivatives is achieved through a one-pot, three-component reaction involving primary amines, aryl isothiocyanates, and 3-bromo-1,1,1-trifluoropropanone . Similarly, the synthesis of N-[2-{2-(substitutedphenyl)-4-oxo-5-(substitutedbenzylidene)-1,3-thiazolidine}-iminoethyl]-2-amino-5-nitrothiazole derivatives starts from 2-amino-5-nitrothiazole and involves conventional as well as microwave methods . These methods highlight the versatility and adaptability of thiazolidinone chemistry for generating a wide range of derivatives.
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives is crucial for their biological activity. The stereochemical structure of these compounds can be determined using techniques such as X-ray crystallography, as seen in the efficient preparation of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid . The crystal structure of another derivative, 3-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one, reveals a twist conformation of the thiazolidinone ring and specific dihedral angles between the rings, which could influence the compound's interaction with biological targets .
Chemical Reactions Analysis
Thiazolidinone derivatives can undergo various chemical reactions to form new scaffolds of biological interest. The one-pot synthesis method mentioned earlier allows for the creation of isoxazoles, triazoles, and propargylamine derivatives through subsequent reactions . These transformations demonstrate the chemical reactivity of thiazolidinone derivatives and their potential as versatile intermediates in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like fluorine or methoxy groups can affect these properties and, consequently, the pharmacokinetic profile of the compounds. The hydrogen bonding patterns observed in the crystal structure, such as C—H⋯N, C—H⋯O, and C—H⋯S bonds, can also play a role in the compound's solid-state properties and its interactions with biological molecules .
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory and Analgesic Activities
Thiazolidinone derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Compounds exhibiting significant inhibition of carrageenan-induced rat paw edema and marked analgesic effects in albino mice have been identified, suggesting the potential of thiazolidinone scaffolds in developing new anti-inflammatory and analgesic agents (Khalifa & Abdelbaky, 2008).
Anticancer Properties
Thiazolidinone compounds have been investigated for their anticancer activity across several human cancer cell lines. Studies have demonstrated their potential to decrease reactive oxygen species production, increase lactate dehydrogenase release, reduce cell metabolism/proliferation, and enhance caspase-3 activity, which is indicative of apoptosis induction in cancer cells. These findings highlight the therapeutic potential of thiazolidinone derivatives in cancer treatment, with some compounds showing significant anticancer effects against specific cell lines (Szychowski et al., 2019).
Antimicrobial Activity
Thiazolidinone derivatives have also been assessed for their antimicrobial efficacy against a variety of bacterial and fungal strains. Certain derivatives exhibit promising antibacterial activity, suggesting their potential as lead compounds for the development of new antimicrobial agents. The presence of chloro and fluoro groups in the thiazolidinone structure has been shown to significantly influence antibacterial activity (Chawla, Singh, & Saraf, 2012).
Synthesis and Characterization
The synthesis and characterization of various thiazolidinone derivatives, including those with substitutions at the benzylidene moiety, have been detailed in the literature. These studies not only contribute to the understanding of the chemical properties of thiazolidinones but also provide a foundation for further exploration of their biological activities (Samadhiya, Sharma, Srivastava, & Srivastava, 2014).
Eigenschaften
IUPAC Name |
(5Z)-5-[(2-fluorophenyl)methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O2S/c17-13-4-2-1-3-10(13)9-14-15(21)19-16(22-14)18-11-5-7-12(20)8-6-11/h1-9,20H,(H,18,19,21)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XADCBEVCUONKJK-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)O)S2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z,5Z)-5-(2-fluorobenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

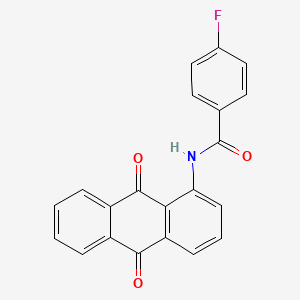

![2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2520853.png)
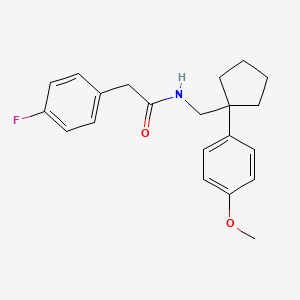




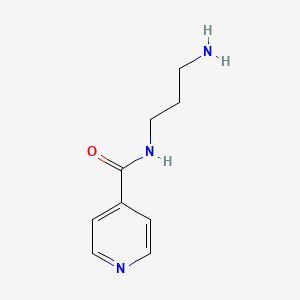
![N-(2,4-dimethoxyphenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2520866.png)
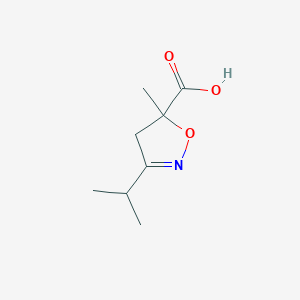
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2,4-dichloro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2520870.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2520871.png)
![2-(((6-(4-Methoxyphenyl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2520872.png)